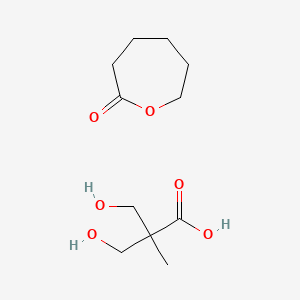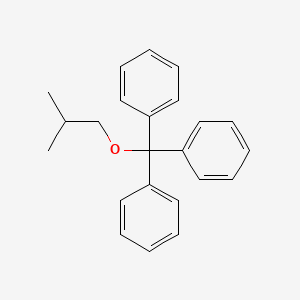
Isobutyl trityl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isobutyl trityl ether, with the chemical formula C23H24O, is an organic compound that belongs to the class of ethers. It is characterized by the presence of an isobutyl group attached to a trityl (triphenylmethyl) group via an ether linkage. The compound is known for its stability and is often used in organic synthesis and various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of isobutyl trityl ether typically involves the reaction of trityl chloride with isobutyl alcohol in the presence of a base. The reaction proceeds via the formation of a trityl cation, which then reacts with the isobutyl alcohol to form the ether linkage. Common bases used in this reaction include pyridine or triethylamine.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: Isobutyl trityl ether can undergo various chemical reactions, including:
Oxidation: The ether linkage can be oxidized under strong oxidative conditions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the cleavage of the ether bond.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often employed.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted trityl ethers.
科学研究应用
Isobutyl trityl ether has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis. It helps in the selective protection of functional groups during multi-step synthesis.
Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of functional groups are crucial.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and polymers where specific functional group protection is required.
作用机制
The mechanism of action of isobutyl trityl ether primarily involves its role as a protecting group in organic synthesis. The trityl group provides steric hindrance, preventing unwanted reactions at the protected site. The ether linkage ensures stability under various reaction conditions, making it an ideal protecting group. The deprotection process typically involves acidic conditions, which cleave the ether bond, releasing the free functional group.
相似化合物的比较
Benzyl trityl ether: Similar in structure but with a benzyl group instead of an isobutyl group.
Methyl trityl ether: Contains a methyl group in place of the isobutyl group.
Ethyl trityl ether: Features an ethyl group instead of an isobutyl group.
Uniqueness: Isobutyl trityl ether is unique due to its specific steric and electronic properties imparted by the isobutyl group. This makes it particularly useful in reactions where selective protection and stability are required. Its larger steric bulk compared to methyl or ethyl trityl ethers provides enhanced protection for sensitive functional groups.
属性
CAS 编号 |
42777-73-1 |
|---|---|
分子式 |
C23H24O |
分子量 |
316.4 g/mol |
IUPAC 名称 |
[2-methylpropoxy(diphenyl)methyl]benzene |
InChI |
InChI=1S/C23H24O/c1-19(2)18-24-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19H,18H2,1-2H3 |
InChI 键 |
WDBFLECQOLTAGM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


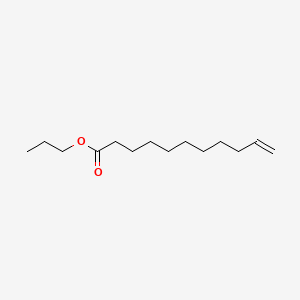

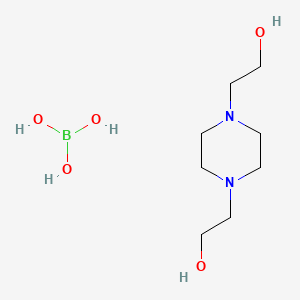
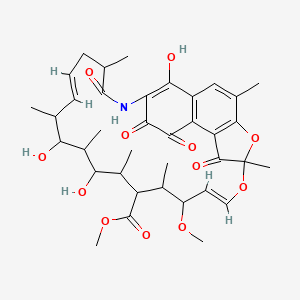
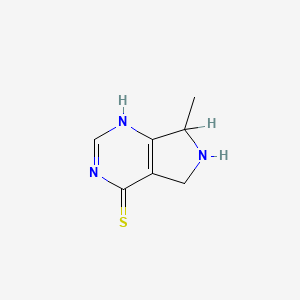



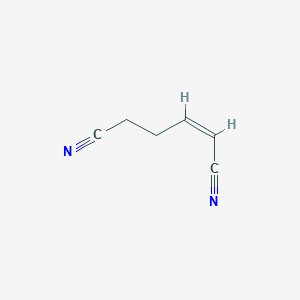
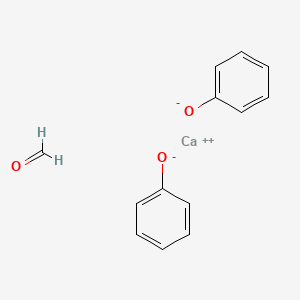
![N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12673324.png)


